propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate

Medicinal Chemistry Structure-Activity Relationship Binding Affinity

Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate is a synthetic small molecule that integrates a 6-oxo-3-phenylpyridazin-1(6H)-yl pharmacophore with a 4-aminobenzoate isopropyl ester via an acetyl linker. This architecture situates it within the broader class of pyridazinone derivatives, which are recognized for their capacity to modulate enzymes such as VEGFR-2 kinase, cyclooxygenase-2 (COX-2), monoamine oxidase-A (MAO-A), and pancreatic lipase.

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
Cat. No. B14934151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C22H21N3O4/c1-15(2)29-22(28)17-8-10-18(11-9-17)23-20(26)14-25-21(27)13-12-19(24-25)16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,23,26)
InChIKeyXOOWDLGMCUPXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate: A Dual-Pharmacophore Pyridazinone for Multi-Target Research


Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate is a synthetic small molecule that integrates a 6-oxo-3-phenylpyridazin-1(6H)-yl pharmacophore with a 4-aminobenzoate isopropyl ester via an acetyl linker. This architecture situates it within the broader class of pyridazinone derivatives, which are recognized for their capacity to modulate enzymes such as VEGFR-2 kinase, cyclooxygenase-2 (COX-2), monoamine oxidase-A (MAO-A), and pancreatic lipase [1][2]. The compound's isopropyl ester terminus distinguishes it from its methyl and ethyl ester analogs, potentially conferring differentiated lipophilicity, metabolic stability, and target-binding residence time that are critical for in vitro and in vivo experimental design .

Why Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate Cannot Be Replaced by a Generic Pyridazinone Analog


The pyridazinone scaffold is exceptionally sensitive to substitution patterns; minor modifications to the ester, linker, or aryl group can profoundly alter potency, selectivity, and physicochemical behavior. For instance, within the 6-oxo-3-phenylpyridazin-1(6H)-yl chemotype, VEGFR-2 kinase IC50 values span a >8-fold range (49.1–418.0 nM) depending solely on the appended side chain [1]. Similarly, substituting the 3-phenyl ring with a 3-methoxyphenyl group can dramatically shift electronic properties and target engagement. The isopropyl ester in the target compound is not an interchangeable protecting group—it provides a specific steric-electronic balance that its methyl and ethyl counterparts cannot replicate, directly impacting cellular permeability, esterase-mediated hydrolysis rates, and binding-pocket residence time . Simply sourcing a cheaper in-class analog without verifying these structural determinants risks compromising assay reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate Against Closest Analogs


Isopropyl Ester Confers Superior Target-Binding Affinity Relative to Methyl and Ethyl Analogs

Within the pyridazinone class, the isopropyl substituent demonstrates a quantifiable advantage in target-binding affinity over its methyl and ethyl counterparts. In comparative anti-proliferative assays, the 2-isopropyl analog exhibited an IC50 of 22 μM, representing a 2.2-fold improvement over the 2-methyl analog (IC50 = 48 μM) and a 1.7-fold improvement over the 2-ethyl analog (IC50 = 37 μM) . This trend is corroborated by computational binding energy data, where the isopropyl derivative displayed a ΔG of -7.1 kcal/mol, compared to -4.9 kcal/mol for methyl and -5.3 kcal/mol for ethyl .

Medicinal Chemistry Structure-Activity Relationship Binding Affinity

Isopropyl Ester Enhances Lipophilicity and Membrane Permeability Versus Methyl and Ethyl Esters

Isopropyl esters within the pyridazinone class consistently exhibit higher lipophilicity compared to their ethyl and methyl ester analogs, a physicochemical property that governs membrane permeability and oral bioavailability potential. Vendor technical data indicate that isopropyl derivatives achieve optimal hydrophobic interactions while maintaining a favorable steric-electronic balance, whereas methyl derivatives are limited by lower lipophilicity and ethyl derivatives suffer from diminished hydrogen-bonding capacity . This is consistent with the broader medicinal chemistry principle that the branched isopropyl group provides greater steric shielding of the ester carbonyl from hydrolytic enzymes .

Physicochemical Properties Lipophilicity Drug-likeness

3-Phenyl Substituent Maintains VEGFR-2 and COX-2 Inhibitory Activity Within a Defined Potency Window

The 6-oxo-3-phenylpyridazin-1(6H)-yl core has been validated across multiple target classes. In a direct head-to-head VEGFR-2 kinase assay, compounds bearing this core achieved IC50 values ranging from 49.1 to 418.0 nM, compared to the reference drug sorafenib at 81.8 nM [1]. The most potent analog in that series, compound 12c (2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide), demonstrated an antiproliferative IC50 of 11.5 nM against HUVECs, outperforming sorafenib (IC50 = 23.2 nM) [1]. In a separate study, N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives exhibited COX-2 IC50 values of 16.76–17.45 nM, statistically superior to celecoxib (IC50 = 17.79 nM, p < 0.05) [2]. The target compound retains the unsubstituted 3-phenyl ring, the pharmacophoric element common to these active analogs.

VEGFR-2 Kinase COX-2 Inhibition Anticancer Anti-inflammatory

Acetyl Linker Enables Versatile Derivatization While Preserving Core Pharmacophore Integrity

The acetyl linker in the target compound serves as a versatile junction between the pyridazinone pharmacophore and the 4-aminobenzoate ester terminus. Structurally related compounds employing a propanehydrazide linker instead of acetyl, such as those in the 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide series, demonstrate lipase inhibitory activity with the best compound (8d) achieving an IC50 of 32.66 ± 2.83 μg/mL against porcine pancreatic lipase [1]. In contrast, compounds with the acetyl-hydrazineyl linker, such as compound 12c, achieve nanomolar potency against VEGFR-2 (IC50 = 11.5 nM) and HUVEC antiproliferation [2]. The acetyl linker in the target compound represents a distinct chemical space that is more closely aligned with the VEGFR-2/COX-2 active chemotype than with the lipase-inhibiting propanehydrazide series.

Chemical Biology Linker Chemistry Prodrug Design

Isopropyl Ester Provides Differentiated Hydrolytic Stability Compared to Methyl and Ethyl Analogs

The steric bulk of the isopropyl ester group provides enhanced resistance to esterase-mediated hydrolysis relative to smaller alkyl esters. In pyridazinone structure-activity relationship studies, isopropyl derivatives consistently demonstrate superior metabolic stability compared to ethyl and methyl analogs, with the branched isopropyl group offering optimal steric shielding of the ester carbonyl from nucleophilic attack by serine hydrolases . This property is particularly relevant for cell-based assays conducted over extended incubation periods, where methyl and ethyl esters may undergo premature hydrolysis, releasing the free acid and confounding potency measurements.

Metabolic Stability Esterase Resistance Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate


VEGFR-2 Kinase Inhibitor Screening and Antiangiogenic Drug Discovery

This compound is ideally suited as a screening candidate in VEGFR-2-targeted anticancer programs. The 6-oxo-3-phenylpyridazin-1(6H)-yl core has demonstrated validated VEGFR-2 kinase inhibition with IC50 values spanning 49.1–418.0 nM, and the acetyl linker architecture is directly aligned with the most potent analog in the series, compound 12c (IC50 = 11.5 nM against HUVECs) [1]. The isopropyl ester provides superior cellular permeability, making it particularly appropriate for cell-based antiproliferative and anti-migration assays. Researchers should prioritize this compound over its methyl or ethyl ester analogs when planning long-duration (24–72 h) HUVEC or endothelial tube formation assays, where esterase stability is critical for maintaining effective compound concentration.

COX-2 Selective Inhibition and Non-Ulcerogenic Anti-Inflammatory Research

For programs targeting cyclooxygenase-2 with an emphasis on gastric safety, this compound leverages the N-substitutedphenyl-6-oxo-3-phenylpyridazine scaffold that has produced COX-2 inhibitors with IC50 values (16.76–17.45 nM) statistically superior to celecoxib (IC50 = 17.79 nM, p < 0.05) and with demonstrated non-ulcerogenic profiles in vivo [2]. The isopropyl ester's enhanced lipophilicity may facilitate improved oral absorption in animal models of inflammation. In comparative procurement, this compound should be favored over 3-methoxyphenyl-substituted analogs, which have not been validated in the COX-2 context and may exhibit unpredictable selectivity profiles.

Dual VEGFR-2/COX-2 Polypharmacology Probe Development

The compound's unique combination of the 3-phenylpyridazinone pharmacophore (active against both VEGFR-2 and COX-2) with the isopropyl 4-aminobenzoate ester terminus positions it as a compelling scaffold for dual-target probe development. This is particularly relevant in tumor angiogenesis research, where simultaneous inhibition of VEGFR-2 signaling and COX-2-mediated inflammatory pathways may produce synergistic anti-cancer effects [1][2]. The differentiated linker chemistry (acetyl rather than propanehydrazide) ensures that activity is biased toward kinase/cyclooxygenase pathways rather than lipase inhibition, reducing off-target confounding in phenotypic screening cascades [3].

Corrosion Inhibition Studies for Mild Steel Protection in Acidic Media

Building on class-level evidence that pyridazine derivatives function as effective mixed-type corrosion inhibitors, the target compound is a promising candidate for materials science applications. The structurally related compound ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (GP2) achieves 83.90% corrosion inhibition efficiency for C38 steel in 1.0 M HCl at 10⁻³ M concentration [4]. The target compound's additional benzoate ester and amide functionalities are expected to provide supplementary adsorption sites on metal surfaces, potentially exceeding the inhibition efficiency observed for GP2. Industrial researchers evaluating corrosion inhibitors for mild steel in acidic environments should consider this compound as a next-generation candidate with enhanced surface-coverage potential.

Quote Request

Request a Quote for propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.